5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
Description
Structural Characterization of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
Crystallographic Analysis and Molecular Geometry
Crystallographic studies provide critical insights into molecular packing and intermolecular interactions. While direct crystallographic data for this compound are limited, analogous pyridine derivatives (e.g., 6-bromo-2-methoxynicotinaldehyde) reveal patterns in substituent positioning and hydrogen bonding.
Molecular Geometry and Substituent Effects
The pyridine ring adopts a planar geometry due to aromatic stabilization. The carbaldehyde group at position 3 introduces a trigonal planar geometry around the carbon atom, with a C=O bond length of approximately 1.20 Å (inferred from similar aldehydes). The bromine atom at position 5 and methoxy group at position 2 influence electron distribution:
- Bromo substituent : Electron-withdrawing via inductive effect, enhancing electrophilicity at the ring’s α positions.
- Methoxy group : Electron-donating through resonance, activating the ring for nucleophilic attack at position 4.
Intermolecular Interactions
In crystalline states, hydrogen bonding and halogen interactions dominate. For example, in 5-bromo-2-chloro-4-(6-methoxypyridin-3-yl)pyrimidine, intermolecular C–H···Cl and N–H···O bonds stabilize the lattice. Similar interactions are anticipated in the target compound, particularly between the aldehyde proton and electronegative atoms (e.g., oxygen in methoxy groups).
Comparative Analysis with Analogues
The target compound’s unique combination of substituents creates distinct steric and electronic environments compared to these analogues.
Spectroscopic Identification Methods
Spectroscopic techniques are essential for confirming molecular structure and substituent positions.
Nuclear Magnetic Resonance (NMR)
¹H NMR and ¹³C NMR provide detailed information on proton and carbon environments:
- Aldehyde proton : A singlet at ~9.8–10.0 ppm (δ) due to deshielding by the electron-withdrawing carbonyl group.
- Methoxy group : A singlet at ~3.8–4.0 ppm (δ) for the –OCH₃ protons.
- Methyl group : A singlet at ~2.3–2.5 ppm (δ) for the –CH₃ at position 6.
- Aromatic protons : Splitting patterns depend on substituent positions. For example, the proton at position 4 (ortho to bromine) may appear as a doublet due to coupling with adjacent protons.
DEPT NMR (Distortionless Enhancement by Polarization Transfer) helps differentiate CH, CH₂, and quaternary carbons. In similar compounds, quaternary carbons (e.g., C5 bearing bromine) appear as inverted peaks.
Infrared (IR) Spectroscopy
Key IR absorption bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| C=O (aldehyde) | 1,710–1,750 | Stretching vibration |
| C–O (methoxy) | 1,250–1,280 | Asymmetric stretching |
| C–Br | 500–600 | Stretching vibration |
The aldehyde’s C=O stretch is highly diagnostic and typically sharp due to the absence of conjugation.
Mass Spectrometry (MS)
The molecular ion peak at m/z 229.98 (calculated for C₈H₈BrNO₂) confirms the molecular formula. Fragmentation patterns include:
- Loss of Br (mass 79.9) : Major fragment at m/z 150.02 (C₇H₇NO₂).
- Loss of CH₃ (mass 15) : Fragment at m/z 214.98 (C₇H₅BrNO₂).
Comparative Structural Analysis with Pyridinecarbaldehyde Derivatives
The target compound’s structure diverges significantly from simpler pyridinecarbaldehydes due to its substituents.
Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Bromine | 5 | Electron-withdrawing | Activates ring for electrophilic substitution |
| Methoxy | 2 | Electron-donating | Directs nucleophilic attack to position 4 |
| Methyl | 6 | Electron-donating | Steric hindrance to adjacent substituents |
This combination creates a unique electronic profile, enhancing reactivity at specific sites.
Steric Considerations
The methyl group at position 6 introduces steric bulk, potentially hindering substituent addition at adjacent positions. In contrast, the methoxy group at position 2 is less sterically demanding, allowing for greater flexibility in synthetic applications.
Hydrogen Bonding Capacity
The aldehyde group’s proton can act as a hydrogen bond donor, while the methoxy oxygen may serve as an acceptor. This dual capability enables participation in complex intermolecular networks, as observed in pyridine derivatives with similar functional groups.
Properties
IUPAC Name |
5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLIBWJCOQNJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Methylation: The addition of a methyl group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-methoxy-6-methylpyridine-3-methanol.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic chemistry. For example, it can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of diverse pyridine derivatives with potential applications in pharmaceuticals and agrochemicals .
| Reaction Type | Description | Yield |
|---|---|---|
| Suzuki Coupling | Coupling with arylboronic acids | Moderate to good yield |
| Nucleophilic Substitution | Functionalization at the pyridine ring | Varies by conditions |
Medicinal Chemistry
Pharmaceutical Development
This compound is being investigated as a potential intermediate for synthesizing pharmaceuticals targeting neurological and inflammatory conditions. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Notably, derivatives of this compound have shown promise as antagonists for dopamine D2 and D3 receptors, which are crucial in treating disorders like schizophrenia and Parkinson's disease .
Case Study: Biological Activity
Research has indicated that this compound exhibits significant biological activity. For instance, studies have explored its anti-thrombolytic properties and its ability to inhibit biofilm formation, suggesting potential applications in treating infections and thrombotic conditions .
Material Science
Development of Novel Materials
In the field of material science, this compound is utilized in developing materials with specific electronic or optical properties. Its unique electronic structure allows it to be incorporated into polymers or other materials to enhance their performance characteristics.
Biological Studies
Investigating Biological Interactions
The compound is also under investigation for its interactions with biomolecules. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for studying molecular recognition processes in biological systems. This research could lead to advancements in drug design and development .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the methoxy and formyl groups, making it less versatile in certain synthetic applications.
5-Bromo-2-methoxypyridine:
5-Bromo-2-methylpyridine: Lacks the methoxy and formyl groups, limiting its use in specific reactions.
Uniqueness: : 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the combination of bromine, methoxy, methyl, and formyl groups on the pyridine ring. This unique substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, methoxy, and formyl groups, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is CHBrNO.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antibacterial and antifungal research.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions such as hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or receptor binding.
Case Studies and Research Findings
-
Antibacterial Studies :
A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The results indicated that halogen substituents significantly enhance antimicrobial activity, with MIC values ranging from 4.69 to 22.9 µM against various strains like Bacillus subtilis and Staphylococcus aureus . -
Antifungal Activity :
The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating effective inhibition at low concentrations . This suggests potential applications in treating fungal infections. -
Medicinal Chemistry Applications :
As an intermediate in the synthesis of pharmaceuticals, this compound has been investigated for its role in developing drugs targeting neurological and inflammatory conditions . Its unique substitutions provide a versatile platform for further modifications aimed at enhancing therapeutic efficacy.
Q & A
Q. What are the key synthetic routes for 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, and how can regioselectivity be controlled during aldehyde group introduction?
- Methodological Answer : A practical synthetic route involves halogenation and methoxylation of pyridine precursors. For example, starting with 2,6-dichloro-3-trifluoromethylpyridine, regioselective substitution with a nitrogen nucleophile (e.g., methylamine) at the 6-position can be achieved under controlled pH and temperature. Subsequent bromination at the 5-position using NBS (N-bromosuccinimide) in DMF, followed by oxidation of the 3-trifluoromethyl group to a carbaldehyde via RuO4-mediated oxidation, yields the target compound. Key challenges include avoiding over-bromination and ensuring selective aldehyde formation . Critical Parameters :
- Temperature: 60–80°C for bromination.
- Solvent polarity: DMF enhances bromine activation.
- Oxidizing agent stoichiometry (RuO4:Substrate = 1:2).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for signals at δ 9.8–10.2 ppm (aldehyde proton), δ 3.8–4.0 ppm (methoxy group), and δ 2.4–2.6 ppm (methyl group adjacent to pyridine).
- IR : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch of aldehyde) and ~1250 cm<sup>-1</sup> (C-O stretch of methoxy).
- Mass Spectrometry : Molecular ion peak at m/z 244 (M<sup>+</sup>), with fragmentation patterns indicating loss of Br (Δ m/z = 79).
Reference Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.06 g/mol | |
| Boiling Point | 217.8°C (estimated) | |
| LogP | 2.16 |
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved when determining the structure of this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond-length mismatches or disordered methoxy groups) can be addressed using the SHELX software suite. For example:
- SHELXL : Refine anisotropic displacement parameters for bromine and oxygen atoms to resolve electron density ambiguities.
- SHELXE : Apply twin-law corrections if crystal twinning is observed (common in pyridine derivatives).
Validation : Cross-validate with <sup>13</sup>C NMR crystallography to confirm methoxy and aldehyde positions .
Q. What strategies optimize Suzuki-Miyaura coupling reactions involving the bromo substituent of this compound?
- Methodological Answer : The bromine at the 5-position is highly reactive in cross-couplings. Optimize using:
- Catalyst : Pd(PPh3)4 (2–5 mol%) in THF/water (3:1).
- Microwave Assistance : 140°C for 10 minutes enhances yield (85–90%) while minimizing aldehyde degradation .
- Boronic Acid Partners : Use electron-deficient arylboronic acids to reduce steric hindrance.
Yield Comparison :
| Boronic Acid Partner | Yield (%) | Conditions |
|---|---|---|
| 4-CF3-PhB(OH)2 | 92 | Microwave, 140°C |
| 2-MeO-PhB(OH)2 | 78 | Conventional reflux |
Q. How can computational methods predict reactivity trends for this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the aldehyde group at the 3-position electronically activates the 5-bromo site for SNAr. Key steps:
Calculate Fukui indices (<i>f</i><sup>−</sup>) to identify electrophilic centers.
Simulate transition states for methoxy or amine nucleophiles attacking the 5-position.
Predicted Reactivity Order :
- 5-Bromo > 2-Methoxy > 6-Methyl (based on charge density).
Data Contradiction Analysis
- Spectral vs. Crystallographic Data : Discrepancies in methoxy group orientation (NMR vs. X-ray) may arise from dynamic J-coupling in solution. Use variable-temperature NMR to confirm conformational flexibility .
- Synthetic Yields : Lower yields in conventional heating vs. microwave methods highlight the need for controlled energy input to preserve the aldehyde functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
